甲酰-D-苯基甘氨酸

描述

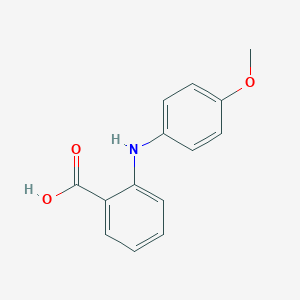

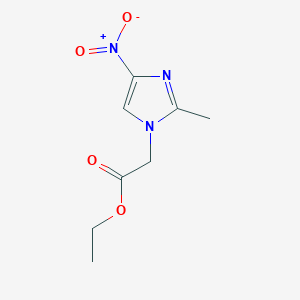

Formyl-D-phenylglycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is significant in the field of medicinal chemistry and is found in a variety of peptide natural products, including glycopeptide antibiotics. The compound has garnered attention due to its role in the biosynthesis and structural features of certain antibiotics and its utility in the pharmaceutical industry, especially in the synthesis of semi-synthetic penicillins and cephalosporins (Al Toma et al., 2015).

Synthesis Analysis

Formyl-D-phenylglycine can be synthesized through metabolic engineering, utilizing pathways derived from bacteria to convert phenylpyruvate through several enzymatic steps into D-phenylglycine. This process involves the enzymes hydroxymandelate synthase, hydroxymandelate oxidase, and a stereoinverting aminotransferase, with genes sourced from different microorganisms for optimal production (Müller et al., 2006).

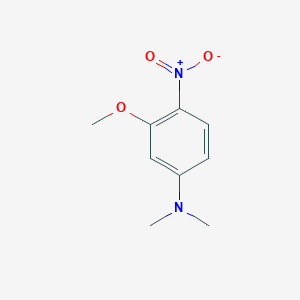

Molecular Structure Analysis

The molecular structure of Formyl-D-phenylglycine and its derivatives can be characterized by techniques such as X-ray crystallography, demonstrating features like wavy layer structures in inclusion compounds and specific arrangements of molecular groups that facilitate chemical interactions (Akazome et al., 2002).

Chemical Reactions and Properties

Formyl-D-phenylglycine is involved in various chemical reactions, especially in biocatalytic processes. It serves as a precursor or an intermediate in the synthesis of other compounds. Enzymes such as aminotransferases can catalyze the transamination reactions, which are crucial for producing D-phenylglycine enantiomerically pure forms used in pharmaceutical applications (Wiyakrutta & Meevootisom, 1997).

科学研究应用

Specific Scientific Field

The specific scientific field is Chemistry , specifically the study of Molecular Motors .

Comprehensive and Detailed Summary of the Application

Formyl-D-phenylglycine has been used in the development of more efficient molecular motors . The research was aimed at so-called overcrowded alkene-derived molecular motors which convert light and heat into chirality-directed unidirectional rotary motion .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers appended a formyl group in the position directly conjugated with the central alkene bond (the axle of rotation) of the molecular motor . They used advanced time-resolved laser spectroscopy and quantum chemical calculations to map the electronic decay pathways .

Thorough Summary of the Results or Outcomes Obtained

The addition of a formyl group induced a red shift of the absorption and boosted photoisomerization quantum yields above 60% . This surpasses the efficiency of artificial light-driven motors commonly applied in the past decades and is comparable to the most efficient retinal-opsin visual pigment .

属性

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl-D-phenylglycine | |

CAS RN |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)